![molecular formula C18H25N5O4 B2680309 ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 916029-78-2](/img/structure/B2680309.png)
ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C18H25N5O4 and its molecular weight is 375.429. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of related compounds, including those derived from 1H-imidazole, has been extensively studied. For instance, a study by Al-badrany et al. (2019) focuses on the synthesis of novel 1,3,4-oxadiazole compounds from 1H-imidazole and their biological activity against common bacteria, highlighting the potential antimicrobial applications of these compounds Al-badrany, A. Mohammed, Y. K. Alasadi, 2019.
Antimicrobial Activities
Research by Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, demonstrating their antimicrobial activities against a range of bacteria. This study provides insights into the quantitative structure-activity relationships, indicating the potential of these compounds in developing new antimicrobial agents Sharma, S. Sharma, N. Rane, 2004.
Catalytic Applications
A study by Zang et al. (2010) explores the use of 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) as a catalyst for the synthesis of trisubstituted imidazoles, showcasing the efficiency and environmental benefits of this catalytic process Zang, Q. Su, Y. Mo, B. Cheng, S. Jun, 2010.
Antioxidant Properties
Research by Miao et al. (2012) isolated secondary metabolites from Talaromyces verruculosus and evaluated their antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents with significant activities Miao, R. Yang, D. Chen, Y. Wang, B.-F. Qin, X. Yang, L. Zhou, 2012.
Antitumor Activities
The study by Mohareb and Gamaan (2018) on the synthesis of heterocyclic compounds incorporating the benzo[d]imidazole moiety showed promising antitumor activities, indicating the potential therapeutic applications of these compounds Mohareb, M. S. Gamaan, 2018.
properties
IUPAC Name |
ethyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-7-27-13(24)9-22-16(25)14-15(20(6)18(22)26)19-17-21(8-10(2)3)11(4)12(5)23(14)17/h10H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNVWUGDXVFAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3CC(C)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16811959 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.